

# Application Notes and Protocols for N-methylpyridine-2-carboxamide Reactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-methylpyridine-2-carboxamide**

Cat. No.: **B122734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **N-methylpyridine-2-carboxamide**, a versatile building block in medicinal chemistry and drug discovery. The pyridine carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-methylation of the amide can significantly influence a molecule's properties, including its potency, selectivity, and metabolic stability.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **N-methylpyridine-2-carboxamide** (CAS: 6144-78-1) is presented below. This data is crucial for its identification, purification, and characterization.

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O | [1]       |
| Molecular Weight  | 136.15 g/mol                                   | [1]       |
| Appearance        | White to off-white solid                       | [2]       |
| IUPAC Name        | N-methylpyridine-2-carboxamide                 | [3]       |
| Canonical SMILES  | CNC(=O)C1=CC=CC=N1                             | [3]       |
| Solubility        | Moderately soluble in polar solvents           | [2]       |

#### Spectroscopic Data:

| Spectrum Type            | Key Peaks/Shifts                                                                                                                                                                                       |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR       | Data not explicitly found for the target molecule in the search results. Typical shifts for related structures suggest peaks for the methyl group, and aromatic protons on the pyridine ring.          |
| <sup>13</sup> C NMR      | Data not explicitly found for the target molecule in the search results. Expected signals would include the methyl carbon, aromatic carbons, and the carbonyl carbon.                                  |
| FTIR (cm <sup>-1</sup> ) | Data not explicitly found. Expected peaks include N-H stretch (if any secondary amine is present), C-H stretches (aromatic and aliphatic), C=O stretch (amide), and C=N/C=C stretches (pyridine ring). |
| Mass Spectrum (m/z)      | Expected molecular ion peak [M] <sup>+</sup> at approximately 136.15.                                                                                                                                  |

## Experimental Protocols

Detailed methodologies for the synthesis of **N-methylpyridine-2-carboxamide** are provided below, covering both the classical acyl chloride method and modern peptide coupling techniques.

## Protocol 1: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of picolinic acid to its highly reactive acyl chloride, followed by amidation with methylamine.

### Step 1: Formation of Picolinoyl Chloride

#### Materials:

- Picolinic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
- Catalytic N,N-Dimethylformamide (DMF)
- Round-bottom flask with reflux condenser and gas inlet
- Magnetic stirrer and heating mantle

#### Procedure:

- To a solution of picolinic acid in the anhydrous solvent, add a catalytic amount of DMF.
- Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at 0 °C.
- Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which can be used directly in the next step.

### Step 2: Amidation with Methylamine

**Materials:**

- Picolinoyl chloride (from Step 1)
- Methylamine (solution in THF or as a gas)
- Anhydrous solvent (e.g., DCM or THF)
- Base (e.g., Triethylamine or Pyridine)
- Round-bottom flask
- Magnetic stirrer

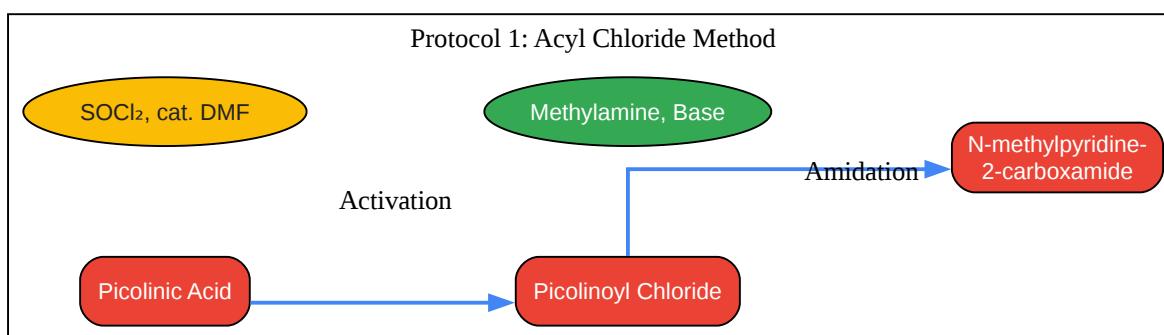
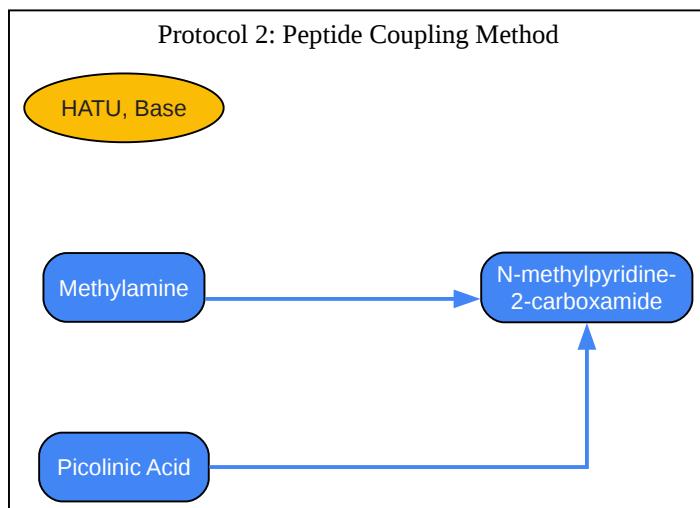
**Procedure:**

- Dissolve the crude picolinoyl chloride in the anhydrous solvent.
- Cool the solution to 0 °C.
- Slowly add a solution of methylamine and the base to the reaction mixture.
- Stir the reaction at room temperature until completion.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **N-methylpyridine-2-carboxamide**.

## Protocol 2: Synthesis using Peptide Coupling Agents (HATU)

This one-pot protocol utilizes a peptide coupling agent to facilitate the direct formation of the amide bond between picolinic acid and methylamine under milder conditions.

**Materials:**



- Picolinic acid
- Methylamine hydrochloride
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer

**Procedure:**

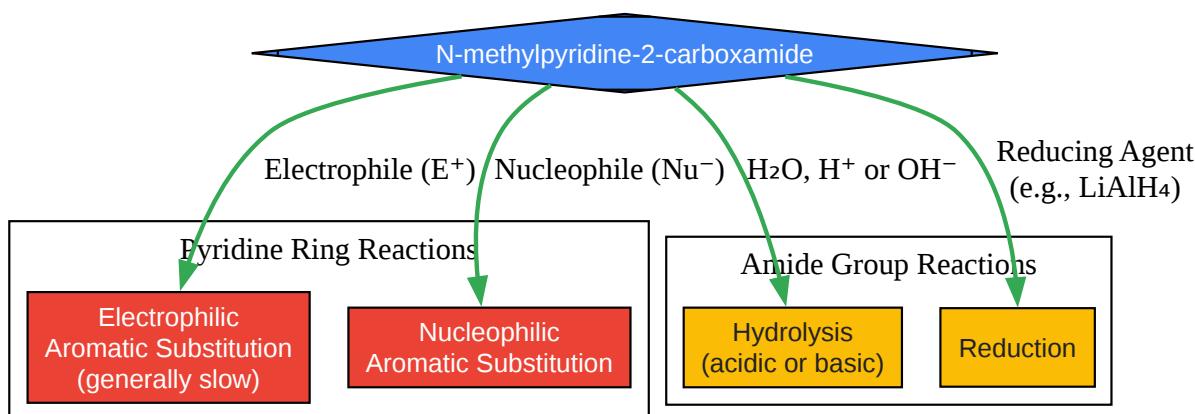
- Dissolve picolinic acid in anhydrous DMF in a round-bottom flask.
- Add methylamine hydrochloride to the solution.
- Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few minutes to liberate the free amine.
- Add HATU (1.1-1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Experimental Workflows and Reaction Pathways

The following diagrams illustrate the synthesis workflows for **N-methylpyridine-2-carboxamide**.



[Click to download full resolution via product page](#)


Caption: Synthesis workflows for **N-methylpyridine-2-carboxamide**.

## Reactions of **N-methylpyridine-2-carboxamide**

The reactivity of **N-methylpyridine-2-carboxamide** is primarily dictated by the pyridine ring and the amide functionality.

- Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the N-methylcarboxamide group at the 2-position can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The reactivity can be further enhanced by N-alkylation of the pyridine nitrogen to form a pyridinium salt.
- Amide Group Reactivity: The amide group itself is relatively stable. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less nucleophilic. However, the amide N-H proton (in the case of the non-methylated precursor) can be deprotonated with a strong base to form an amidate, which is a potent nucleophile for reactions like N-alkylation. The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack.

The following diagram illustrates the general reactivity of the **N-methylpyridine-2-carboxamide** scaffold.



[Click to download full resolution via product page](#)

Caption: General reactivity of **N-methylpyridine-2-carboxamide**.

## Applications in Drug Discovery

Pyridine carboxamide derivatives are of significant interest in drug discovery due to their diverse biological activities. While specific biological data for **N-methylpyridine-2-carboxamide** is not extensively detailed in the provided search results, the broader class of compounds has been investigated for various therapeutic applications. For instance, a structural isomer, N1-methyl-2-pyridone-5-carboxamide, is a known metabolite of nicotinamide adenine dinucleotide (NAD) and has been implicated in chronic kidney disease. Other pyridine carboxamide derivatives have shown potential as anti-inflammatory agents, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold. The synthesis and derivatization of **N-methylpyridine-2-carboxamide** are therefore valuable for generating compound libraries for screening against a wide range of biological targets.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. CAS 6144-78-1: 2-Pyridinecarboxamide,N-methyl-(9Cl) [cymitquimica.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for N-methylpyridine-2-carboxamide Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122734#experimental-setup-for-n-methylpyridine-2-carboxamide-reactions>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)